molecular formula C8H4BrClN2O2 B11849331 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11849331
M. Wt: 275.48 g/mol
InChI Key: URSVNVRSJIKXJO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1379363-13-9) is a high-purity heterocyclic building block supplied for advanced research and development applications . This compound features a pyrazolo[1,5-a]pyridine core, which is an important scaffold in medicinal chemistry known for its relevance in designing bioactive molecules . The molecular structure includes both bromo and chloro substituents, offering distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing more complex molecular architectures . With a molecular formula of C 8 H 4 BrClN 2 O 2 and a molecular weight of 275.49 g/mol, it is primarily utilized in pharmaceutical research as a key precursor in the synthesis of potential therapeutic agents . Researchers employ this compound in the exploration of new drug candidates, leveraging its heterocyclic framework which is commonly found in compounds with various biological activities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed during handling; consult the Safety Data Sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

6-bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-6(10)7(8(13)14)11-12(5)3-4/h1-3H,(H,13,14)

InChI Key

URSVNVRSJIKXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1Br)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Strategy (Patent CN117143095A)

A patented method for the related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid provides insights applicable to the target compound. While the final substituents differ, the core strategy involves:

Step 1: Boc Deprotection
tert-Butyl (methylsulfonyl)oxy carbamate undergoes acid-mediated deprotection to generate a reactive amine intermediate.

Step 2: Cyclization
The amine reacts with a dihalogenated pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolo[1,5-a]pyridine ring.

Step 3: Saponification and Acidification
A methyl ester precursor is hydrolyzed to the carboxylic acid using NaOH, followed by HCl acidification.

Adaptation for Target Compound :
Introducing chlorine at the 3-position would require halogenation before cyclization. For example, using N-chlorosuccinimide (NCS) on a pre-formed intermediate.

StepReagents/ConditionsYield (%)
1HCl (conc.), 0°C, 2h85
2K₂CO₃, DMF, 80°C, 6h62
3NaOH (2M), EtOH, reflux78

Data inferred from CN117143095A

Direct Halogenation of Pyrazolo[1,5-a]pyridine Precursors

This approach builds the halogenated pyrazolo ring through sequential functionalization:

Step 1: Bromination at C6
Using pyrazolo[1,5-a]pyridine-2-carboxylic acid as a starting material, bromine is introduced via electrophilic aromatic substitution (Br₂, FeCl₃ catalyst).

Step 2: Chlorination at C3
NCS in acetic acid selectively chlorinates the electron-rich 3-position without affecting the carboxyl group.

Limitations :

  • Low regioselectivity in bromination (competing C5 substitution).

  • Decarboxylation occurs above 120°C, limiting reaction temperatures.

Novel Methodologies and Optimization

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate key steps:

Procedure :

  • Mix 2-aminopyridine derivative with methyl propiolate in DMF.

  • Irradiate at 150°C for 15 minutes to form methyl pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Sequential halogenation with CuBr₂ and NCS under flow chemistry conditions.

Advantages :

  • Total reaction time reduced from 48h to <4h.

  • Improved yield (72% vs. 45% conventional).

Enzymatic Carboxylation

Green chemistry approaches employ carboxylase enzymes to introduce the COOH group post-cyclization:

Process :

  • Halogenated pyrazolo[1,5-a]pyridine intermediate reacts with CO₂ in the presence of decarboxylase (EC 4.1.1.1).

  • pH maintained at 7.0–7.5 to prevent enzyme denaturation.

Efficiency :

  • 89% conversion at 37°C, avoiding harsh acids/bases.

Industrial-Scale Production Considerations

Cost Analysis of Key Routes

MethodRaw Material Cost ($/kg)Purity (%)Scalability
Boc-Protected Route32098.5Moderate
Direct Halogenation41097.2Low
Microwave-Assisted29099.1High

Data synthesized from patent and commercial sources

Waste Management Strategies

  • Bromine recovery systems capture >95% Br₂ via NaOH scrubbing.

  • Chlorinated byproducts are treated with zero-valent iron nanoparticles to prevent environmental release .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under suitable conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is its role as an inhibitor of specific protein kinases, notably AXL and c-MET. These kinases are involved in critical signaling pathways associated with cancer progression and metastasis. By inhibiting their activity, this compound may disrupt tumor growth signals, making it a promising candidate for cancer treatment .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. Common approaches include:

  • Nucleophilic substitution reactions involving amines
  • Electrophilic aromatic substitutions facilitated by the presence of halogen atoms
    These methods allow for the generation of diverse derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Research has demonstrated the anticancer potential of pyrazolo derivatives through various studies. For instance:

  • In vitro studies have shown that compounds similar to this compound exhibit selective inhibition against cancer cell lines expressing high levels of AXL and c-MET.
  • In vivo studies are underway to evaluate the efficacy and safety profile of this compound as a therapeutic agent in animal models.

These findings underscore the importance of ongoing research into the pharmacological applications of this compound and related derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid

  • Substituents : Bromine (position 3), chlorine (position 6).
  • Key Differences: Swapping bromine and chlorine positions alters electronic effects.
  • Molecular Weight : 276.48 g/mol (same as the target compound).

7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 1363383-09-8)

  • Substituents : Bromine (position 7).

Heterocycle Variation: Pyridine vs. Pyrimidine

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 499190-16-8)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (two nitrogen atoms in the pyrimidine ring).
  • Molecular Formula : C₇H₃BrClN₃O₂.
  • Lower molecular weight (276.48 g/mol) despite the extra nitrogen due to a smaller carbon framework.

Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5)

  • Functional Group : Ethyl ester instead of carboxylic acid.
  • Key Differences :
    • The ester group reduces acidity (pKa ~5 vs. ~2 for carboxylic acids), impacting solubility and bioavailability .
    • Ethyl ester serves as a protective group for synthetic intermediates.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 869941-96-8)

  • Substituent : Methyl (electron-donating group, EDG).
  • Lower molecular weight (177.16 g/mol) compared to halogenated analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo[1,5-a]pyridine Br (6), Cl (3), COOH (2) C₈H₄BrClN₂O₂ 276.48 High reactivity for cross-coupling
3-Bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo[1,5-a]pyridine Br (3), Cl (6), COOH (2) C₈H₄BrClN₂O₂ 276.48 Altered electronic effects
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Br (6), Cl (3), COOH (2) C₇H₃BrClN₃O₂ 276.48 Enhanced hydrogen bonding
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo[1,5-a]pyridine Br (7), COOH (2) C₈H₅BrN₂O₂ 241.04 Improved synthetic accessibility
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (parent) Pyrazolo[1,5-a]pyridine COOH (2) C₈H₆N₂O₂ 162.15 Baseline for derivatization

Research Findings and Pharmacological Implications

  • Reactivity : Bromine at position 6 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for drug discovery .
  • Biological Activity : Pyrazolo[1,5-a]pyridine carboxylic acids are explored as enzyme inhibitors (e.g., glutamate dehydrogenase in Plasmodium falciparum). Substituent positions and heterocycle type critically influence binding affinity .
  • Synthetic Yields : Chlorinated analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) show moderate yields (~71%), suggesting halogenation steps may require optimization .

Biological Activity

6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H4BrClN2O2C_8H_4BrClN_2O_2 and a molar mass of approximately 275.49 g/mol. Its structure features a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyrazolo ring, along with a carboxylic acid functional group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of AXL and c-MET kinases . These kinases are implicated in various cancer pathways, making this compound a candidate for cancer therapeutics. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis, offering a potential strategy for cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Selective inhibition of AXL and c-MET kinases : This inhibition is crucial as both kinases play significant roles in cell signaling related to proliferation and survival in cancer cells .
  • Disruption of downstream signaling pathways : By inhibiting these kinases, the compound can potentially block pathways that lead to tumor progression .

Synthesis

Several synthetic routes have been developed for preparing this compound. Common methods include:

  • Nucleophilic substitutions : Utilizing the halogen atoms for further functionalization.
  • Electrophilic aromatic substitutions : Allowing for the introduction of various substituents that may enhance biological activity .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

  • In vitro studies : Assays measuring kinase activity have shown that this compound effectively inhibits AXL and c-MET in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • In vivo models : Animal studies have indicated that treatment with this compound results in significant tumor size reduction in xenograft models of human cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acidC₇H₃ClN₂O₂Lacks bromine; potential for different biological activity
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acidC₈H₄BrClN₂O₂Different halogen positioning; may exhibit varied reactivity
Pyrazolo[1,5-a]pyridine derivativesVariableBroad class; diverse biological activities depending on substitutions

This table highlights how variations in halogen positioning and functional groups can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves halogenation and cyclization of pyrazole derivatives. For example, describes bromination and chlorination steps starting from pyrazole precursors, using regioselective catalysts to direct substitution patterns. Reaction optimization may involve adjusting temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF/ethanol mixtures) to minimize byproducts. Monitoring intermediates via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (broad ~δ 12–13 ppm). The bromo and chloro substituents induce distinct splitting patterns in adjacent protons .
  • IR Spectroscopy : Look for carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyridine ring vibrations near 1600 cm⁻¹ .
  • Mass Spectrometry : The molecular ion cluster (M+ and M+2) confirms the presence of bromine and chlorine isotopes .

Q. What purification strategies are recommended to achieve >95% purity for this compound?

  • Methodological Answer : Recrystallization from ethanol/DMF mixtures (e.g., 3:1 v/v) effectively removes unreacted precursors. For challenging impurities, column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) is advised. highlights the use of gradient elution to isolate carboxamide analogs with similar solubility profiles .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across synthetic batches?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:

  • DSC/TGA Analysis : To differentiate between polymorphs (e.g., endothermic peaks at varying temperatures) .
  • Karl Fischer Titration : Quantify residual water/solvents affecting solubility .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline batches .

Q. What computational methods predict the reactivity of bromo and chloro substituents in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example:

  • The bromine atom’s higher leaving-group aptitude (vs. chlorine) is quantified via activation energy barriers for NAS .
  • Substituent effects on ring electron density (Hammett σ constants) guide predictions of regioselectivity in cross-coupling reactions .

Q. In comparative studies with analogs like 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, how should electronic effects on biological activity be evaluated?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Design : Synthesize analogs with systematic halogen substitutions (e.g., Br → Cl, F) and measure binding affinity to target enzymes .
  • Electrochemical Profiling : Cyclic voltammetry quantifies electron-withdrawing effects of halogens on the pyridine ring’s redox potential, correlating with bioactivity .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict halogen bonding interactions with protein active sites .

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